molecular formula C15H12O6 B14528384 2,2'-Methylenebis(4-hydroxybenzoic acid) CAS No. 62379-59-3

2,2'-Methylenebis(4-hydroxybenzoic acid)

Cat. No.: B14528384
CAS No.: 62379-59-3
M. Wt: 288.25 g/mol
InChI Key: HWBOPRGVRAEEKO-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4-hydroxybenzoic acid) is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of two hydroxybenzoic acid moieties linked by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-hydroxybenzoic acid) typically involves the reaction of 4-hydroxybenzoic acid with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two hydroxybenzoic acid units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(4-hydroxybenzoic acid) may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-hydroxybenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2,2’-Methylenebis(4-hydroxybenzoic acid) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(4-hydroxybenzoic acid) involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The specific pathways involved depend on the context and the derivatives of the compound being studied.

Comparison with Similar Compounds

2,2’-Methylenebis(4-hydroxybenzoic acid) can be compared with other similar compounds, such as:

    4-Hydroxybenzoic acid: A monohydroxybenzoic acid known for its use in the production of parabens.

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly as a precursor to aspirin.

    3-Hydroxybenzoic acid: Another isomer with distinct chemical properties and applications.

Properties

CAS No.

62379-59-3

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

2-[(2-carboxy-5-hydroxyphenyl)methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C15H12O6/c16-10-1-3-12(14(18)19)8(6-10)5-9-7-11(17)2-4-13(9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21)

InChI Key

HWBOPRGVRAEEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC2=C(C=CC(=C2)O)C(=O)O)C(=O)O

Origin of Product

United States

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